Furfural-A-D1

Description

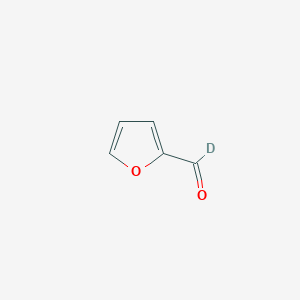

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4O2 |

|---|---|

Molecular Weight |

97.09 g/mol |

IUPAC Name |

deuterio(furan-2-yl)methanone |

InChI |

InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i4D |

InChI Key |

HYBBIBNJHNGZAN-QYKNYGDISA-N |

Isomeric SMILES |

[2H]C(=O)C1=CC=CO1 |

Canonical SMILES |

C1=COC(=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Dehydration of Pentose Sugars to Furfural

The primary step in preparing furfural compounds, including Furfural-A-D1, is the acid-catalyzed dehydration of pentose sugars (e.g., xylose) derived from lignocellulosic biomass. This process typically involves:

- Acid Catalysis: Using mineral acids such as sulfuric acid or organic acids to catalyze the dehydration reaction.

- Reaction Conditions: Temperatures generally range from 150°C to 200°C, with reaction times optimized to maximize furfural yield while minimizing by-products like humins and tars.

- Feedstock: Biomass sources such as bagasse, corn cobs, and hardwoods are common feedstocks.

A continuous process for furfural production from bagasse is exemplified by the Rosenlew process, which has been optimized for industrial-scale production.

Reactive Stripping in Continuous Production

A novel approach involves continuous production coupled with in situ reactive stripping using gases such as hydrogen. This method reduces energy consumption and improves furfural recovery efficiency:

- Reactive Stripping Agent: Hydrogen gas serves both as a stripping agent and as a reactant for downstream hydrogenation.

- Process Advantages: Reduced steam usage, higher furfural concentration, and direct feed to hydrogenation reactors without extensive separation.

- Modeling and Optimization: First-principle reactor models based on thermodynamics and kinetics have been developed to optimize this process.

Separation and Purification Techniques

Liquid-Liquid Extraction and Distillation

Separation of furfural from the aqueous reaction mixture is critical for obtaining high-purity this compound. The patented process US10584107B2 outlines an efficient recovery method:

- Composition: The reaction mixture contains furfural, water, acid, and an aromatic solvent with a boiling point higher than furfural (e.g., 1-methylnaphthalene).

- Liquid-Liquid Separation: Conducted at temperatures between ambient and 160°C to separate the organic phase (aromatic solvent + furfural) from the aqueous phase.

- Distillation: Vacuum or atmospheric distillation is used to separate furfural (boiling point ~161°C) from the aromatic solvent (boiling point ~242°C), achieving high purity.

- Recycling: The aqueous phase is recycled back to the dehydration step, and the aromatic solvent is recovered for reuse.

- Energy Efficiency: This method reduces steam consumption by approximately 24% compared to traditional processes.

Table 1: Process Stream Data and Operating Conditions Summary (Adapted from US10584107B2)

| Parameter | Value/Range | Notes |

|---|---|---|

| Separation Temperature | 60°C to 160°C | Ensures phase separation |

| Aromatic Solvent | 1-Methylnaphthalene | Boiling point ~242°C |

| Furfural Boiling Point | ~161°C | Ambient pressure |

| Distillation Pressure | Atmospheric to 0.00133 MPa | Vacuum distillation reduces degradation |

| Steam Usage | ~7.6 tonne/tonne furfural | 24% less than Rosenlew process |

Removal of Humins and Tar

Humins and tar are undesirable by-products formed during dehydration, causing operational challenges:

- Pre-Separation: Solid-liquid separation steps are employed before liquid-liquid extraction to remove insoluble humins.

- Impact: Reduces fouling and improves separation efficiency.

Catalytic Hydrogenation and Derivative Formation

Hydrogenation to Furfuryl Alcohol and Other Derivatives

This compound preparation can involve catalytic hydrogenation steps to convert furfural into various derivatives:

- Catalysts: Copper chromite, platinum, nickel, and palladium-based catalysts are used.

- Reaction Environment: Liquid-phase hydrogenation typically occurs at 333–473 K under H2 pressures of 1–2 MPa.

- Selectivity: Hydrogenation favors furfuryl alcohol formation via a two-step mechanism involving hydroxyalkyl intermediates.

- Environmental Considerations: Efforts focus on replacing toxic chromium catalysts with environmentally benign alternatives.

Process Intensification and Continuous Operation

Research shows that continuous operation modes combined with reactive stripping and optimized catalysts improve yields and process sustainability:

- Continuous Feeding: Fed-batch modes with continuous nitrogen or hydrogen stripping enhance furfural production rates.

- Kinetic Models: Advanced kinetic and thermodynamic models (e.g., NRTL) guide process optimization.

Comprehensive Data Tables from Research Findings

Kinetic and Thermodynamic Models for Furfural Production

| Model Type | Description | Suitability for Furfural System |

|---|---|---|

| NRTL | Non-Random Two-Liquid Model | Most suitable according to experiments |

| Van Laar | Activity coefficient model | Reasonably accurate |

| Wilson | Local composition model | Less suitable |

| UNIQUAC | Universal Quasi-Chemical Model | Not suitable |

Summary of Catalytic Systems for Hydrogenation of Furfural

| Catalyst Type | Operating Conditions | Yield and Selectivity | Notes |

|---|---|---|---|

| Copper Chromite | 333–473 K, 1–2 MPa H2 | Near 100% furfuryl alcohol | Traditional but toxic |

| Pt/C, Ni, Pd | Similar conditions | High selectivity to derivatives | More environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

Furfural-A-D1 undergoes various chemical reactions, including:

Oxidation: Furfural can be oxidized to produce furoic acid.

Substitution: Furfural can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include formic acid and oxygen.

Reduction: Hydrogen gas and metal catalysts such as palladium or nickel are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require acidic conditions.

Major Products

Oxidation: Furoic acid.

Reduction: Furfuryl alcohol, tetrahydrofurfuryl alcohol.

Substitution: Various substituted furans.

Scientific Research Applications

Furfural-A-D1 has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various chemicals and biofuels.

Biology: Studied for its potential use in microbial detoxification mechanisms.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of resins, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Furfural-A-D1 involves its interaction with molecular targets and pathways. For example, in catalytic hydrogenation, hydrogen transfer from isopropanol to furfural occurs through the formation of a complex between furfural, isopropanol, and Lewis acid sites . In microbial detoxification, furfural is converted to less toxic alcohols .

Comparison with Similar Compounds

(a) 5-Hydroxymethylfurfural (HMF)

(b) Furfuryl Alcohol

- Structure : C₅H₆O₂, with a hydroxyl group replacing the aldehyde.

- Reactivity : Undergoes polymerization more readily than furfural, making it ideal for resins.

- Toxicity : Lower acute toxicity than furfural (LD₅₀ in rats: 275 mg/kg vs. furfural’s 65 mg/kg) .

Functional Analogs

(a) Benzaldehyde

(b) Chlorinated Dibenzofurans

- Structure : Polyhalogenated dibenzofuran rings.

- Toxicity : Significantly higher environmental persistence and bioaccumulation risks compared to furfural .

Comparative Data Table

| Property | This compound | HMF | Furfuryl Alcohol | Benzaldehyde |

|---|---|---|---|---|

| Molecular Formula | C₅H₄O₂ | C₆H₆O₃ | C₅H₆O₂ | C₇H₆O |

| Boiling Point (°C) | 161.7 | 291 | 171 | 179 |

| Aldehyde Reactivity | High | Moderate | None (hydroxyl) | High |

| Key Application | Solvents, resins | Biofuels | Resins | Flavoring agents |

| Toxicity (LD₅₀, rat) | 65 mg/kg | 250 mg/kg | 275 mg/kg | 1,300 mg/kg |

Research Findings

- Catalytic Hydrogenation : this compound shows 85% selectivity to furfuryl alcohol using Cu-based catalysts, outperforming HMF (60% selectivity under similar conditions) .

- Environmental Impact : Unlike chlorinated dibenzofurans, furfural degrades readily in aerobic environments (half-life: 5–10 days) .

- Thermal Stability : Benzaldehyde decomposes at 260°C, while furfural remains stable up to 200°C, favoring high-temperature industrial processes .

Q & A

Q. What experimental methodologies are optimal for synthesizing Furfural-A-D1 with high purity and yield?

To ensure high purity and yield, researchers should adopt a multi-step optimization approach:

- Screening reaction conditions : Use fractional factorial designs to test variables (e.g., temperature, catalyst concentration, reaction time) and identify critical factors .

- Analytical validation : Employ gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify structural integrity, cross-referencing spectral libraries for confirmation .

- Reproducibility checks : Document protocols in triplicate under controlled laboratory conditions to minimize batch-to-batch variability .

Q. How can researchers establish baseline physicochemical properties (e.g., solubility, stability) for this compound?

- Solubility profiling : Conduct systematic trials in solvents of varying polarity (e.g., water, ethanol, DMSO) using UV-Vis spectroscopy to quantify saturation points .

- Stability assessment : Perform accelerated degradation studies under stress conditions (heat, light, humidity) and monitor changes via high-performance liquid chromatography (HPLC) .

- Data standardization : Compare results against established databases (e.g., PubChem, Reaxys) to validate findings and identify discrepancies .

Q. What are the primary challenges in conducting a literature review on this compound, and how can they be mitigated?

- Source credibility : Prioritize peer-reviewed journals indexed in Scopus or Web of Science, avoiding non-peer-reviewed platforms like .

- Gap identification : Use tools like VOSviewer to map keyword co-occurrence trends and highlight understudied areas (e.g., metabolic pathways, environmental impact) .

- Contradiction resolution : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting claims and prioritize hypotheses for testing .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies of this compound?

- Controlled variable isolation : Use a split-plot experimental design to isolate variables (e.g., catalyst type, substrate ratio) and quantify their individual contributions .

- Cross-lab validation : Collaborate with independent laboratories to replicate experiments, ensuring methodological transparency and shared calibration standards .

- Meta-analysis : Aggregate published datasets using random-effects models to identify systemic biases (e.g., instrumentation errors, sampling bias) .

Q. What strategies are effective for elucidating the mechanistic pathways of this compound in complex biological systems?

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to construct pathway networks, using tools like STRING or KEGG Mapper .

- Isotopic labeling : Employ - or -labeled this compound in tracer studies to track metabolic flux and intermediate formation .

- Computational modeling : Validate hypotheses with molecular dynamics simulations (e.g., GROMACS) to predict binding affinities and reaction kinetics .

Q. How can researchers ensure reproducibility in studies involving this compound, particularly in interdisciplinary collaborations?

- Protocol harmonization : Develop a standardized operating procedure (SOP) with detailed reagent specifications, instrumentation settings, and data reporting formats .

- Open-science practices : Share raw datasets and code repositories via platforms like Zenodo or GitHub to enable independent verification .

- Ethical alignment : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management and cite prior work transparently to avoid redundancy .

Methodological Frameworks for Critical Analysis

Q. What frameworks are recommended for evaluating the validity of hypotheses related to this compound’s environmental impact?

- PICO framework : Define Population (e.g., aquatic ecosystems), Intervention (this compound exposure), Comparison (control groups), and Outcomes (biomarker changes) to structure experimental aims .

- Lifecycle assessment (LCA) : Quantify environmental footprints from synthesis to disposal using software like SimaPro, incorporating uncertainty analysis to address data limitations .

Q. How should researchers address ethical considerations in studies involving this compound and human-derived samples?

- Informed consent protocols : Design participant recruitment materials that disclose risks/benefits clearly, adhering to IRB-approved templates .

- Anonymization techniques : Use double-blind coding for data linked to human subjects and store identifiers in password-protected databases .

Data Management and Dissemination

Q. What are best practices for archiving and curating datasets involving this compound?

Q. How can researchers effectively communicate negative or inconclusive findings related to this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.